An In-depth Technical Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore established synthetic routes, and discuss its potential biological activities and applications, drawing upon the broader context of pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, incorporates a fluorinated benzyl group, a common strategy in drug design to enhance metabolic stability and binding affinity.
Physicochemical Properties
The physicochemical properties of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not extensively published, we can infer key properties from available data and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | [4] |
| Molecular Weight | 191.2 g/mol | [4] |
| Appearance | White to light-yellow solid | [5] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [5] |
| CAS Number | 895929-38-1 | [4] |
Note: Some properties are based on closely related analogs and general chemical principles.
The presence of the amine and pyrazole nitrogen atoms suggests that the molecule can act as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets. The fluorobenzyl group increases lipophilicity, potentially enhancing membrane permeability.
Synthesis and Reactivity
The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine can be achieved through established methods for pyrazole synthesis. A common and effective approach involves the condensation of a β-keto-nitrile with a substituted hydrazine, followed by N-alkylation.
General Synthetic Pathway
A plausible synthetic route is outlined below. This multi-step synthesis is a common strategy for preparing substituted pyrazoles.[6]
Caption: General synthetic pathway for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine.
Step-by-Step Synthetic Protocol (Hypothetical)
The following is a generalized protocol based on standard organic synthesis techniques for similar pyrazole derivatives.
Step 1: Synthesis of 2-Fluorobenzylhydrazine
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To a solution of 2-fluorobenzyl chloride or bromide in a suitable solvent (e.g., ethanol), add hydrazine hydrate in excess.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Step 2: Condensation to form the Pyrazole Ring
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In a round-bottom flask, dissolve ethyl cyanoacetate and sodium ethoxide in ethanol to form the corresponding enolate.
-
Add the previously synthesized 2-fluorobenzylhydrazine to the reaction mixture.
-
Reflux the mixture for an extended period (e.g., 12-24 hours).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the pyrazolone intermediate.
-
Filter and wash the solid with water and a cold solvent.
Step 3: Conversion to the Final Product
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The resulting 3-amino-1-(2-fluorobenzyl)-1H-pyrazol-5(4H)-one can exist in tautomeric forms. Conversion to the desired 3-ylamine may involve specific reaction conditions or further derivatization and reduction steps, which would require experimental optimization.
Spectroscopic Characterization
The structure of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine can be confirmed using a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, a singlet for the methylene (-CH₂-) protons, and signals for the pyrazole ring protons and the amine group. The protons on the pyrazole ring typically appear in the range of δ 7.5-8.0 ppm, while the methylene protons of the fluorobenzyl substituent are expected as a singlet around δ 5.3-5.6 ppm.[7]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the fluorobenzyl group, and the methylene bridge. The carbonyl group in any pyrazolone intermediate would appear at a characteristic downfield shift (around 194.7 ppm for a similar compound).[8][9]
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IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring (around 1570-1615 cm⁻¹), and the C-F stretching of the fluorobenzyl group.[8][9]
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The exact mass should be consistent with the molecular formula C₁₀H₁₀FN₃.
Potential Biological Activity and Applications
While specific biological data for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is limited in the public domain, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of therapeutic potential.
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[3] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). It is plausible that 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine could modulate inflammatory pathways.
Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of anticancer agents.[2] Pyrazole derivatives have been shown to act as inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[7] Furthermore, some N-benzyl-pyrazolyl derivatives have been investigated as modulators of autophagy and mTORC1 signaling, pathways critical for cancer cell survival and proliferation.[10]
Caption: Potential mechanisms of anticancer activity for pyrazole derivatives.
Applications in Materials Science
Derivatives of pyrazole are also being explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to their favorable photophysical properties.[7] While research in this area for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is not yet established, its structural features suggest it could be a candidate for such investigations.
Conclusion and Future Directions
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is a molecule with significant potential, primarily in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological properties. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic characterization. Subsequently, a thorough investigation of its biological activities, including its potential as an anti-inflammatory, anticancer, or neuroprotective agent, is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.
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